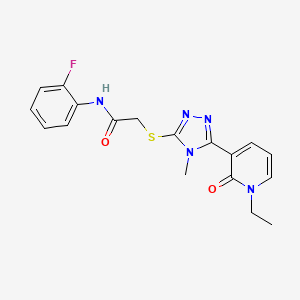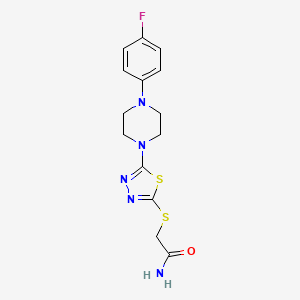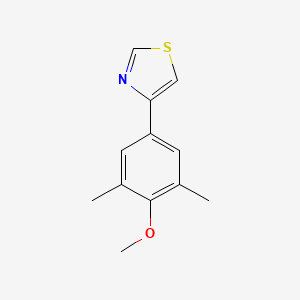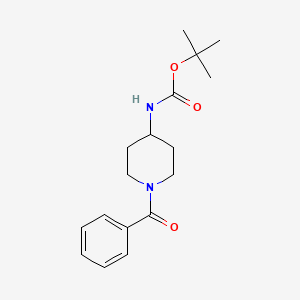![molecular formula C31H41N2O2P B2550907 5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate CAS No. 397282-72-3](/img/structure/B2550907.png)
5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, and the papers provided discuss several relevant synthetic methods. For instance, the synthesis of oxazolines and bisoxazolines through palladium-catalyzed oxidative carbonylation of prop-2-ynylamides is detailed, which could be a method applicable to the synthesis of the phosphinate compound if it contains an oxazoline moiety . Additionally, the synthesis of a cyclohexenone derivative with a crystal structure determined by X-ray diffraction could provide insights into the stereochemistry and conformational preferences of cyclohexyl-containing compounds . The one-pot synthesis of a 3-oxazoline derivative also provides a potential synthetic route that could be adapted for the synthesis of the phosphinate compound, especially if it contains an oxazoline ring .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical behavior and potential applications. The papers discuss the determination of structures through X-ray diffraction analysis, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule . The different conformations adopted by cyclohexenone rings and the presence of intramolecular hydrogen bonds are examples of structural features that can significantly influence the reactivity and physical properties of a compound . These insights are valuable for predicting the molecular structure of the phosphinate compound.
Chemical Reactions Analysis
The papers provide examples of chemical reactions that could be relevant to the phosphinate compound. For instance, the transformation of an oxazoline O-atom to a thiazoline S-atom suggests that the compound could undergo similar substitutions if it contains an oxazoline ring . The cycloaddition reactions and subsequent transformations discussed in the synthesis of a new triazafulvalene system demonstrate the type of complex reactions that organic molecules can undergo, which might be applicable to the phosphinate compound if it has similar reactive sites .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of the phosphinate compound, they do provide data on related compounds that can offer some general insights. For example, the crystallographic data provides information on the density and molecular weight of a complex cyclohexenone derivative, which can be related to its physical properties such as solubility and melting point . The synthesis papers also imply that the solubility and reactivity of the compounds can be influenced by their molecular structure, such as the presence of chelating groups or the stereochemistry of the molecule .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research involving the synthesis of similar compounds, such as dimethyl (phenyl(phenylamino)methyl)phosphonates, indicates potential antifungal and antioxidant activities. These compounds are synthesized via one-pot, three-component condensation, highlighting their potential in medicinal chemistry for developing novel therapeutic agents with enhanced biological activities (Shaikh et al., 2016).
Catalytic Applications
Studies on related compounds explore their use in catalytic processes, such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation, leading to the formation of various heterocyclic derivatives. These processes are crucial for the synthesis of complex molecules, indicating the compound's relevance in catalysis and synthetic chemistry (Bacchi et al., 2005).
Photochemical Studies
Photochemical reactivity studies of similar compounds, such as the generation and reactivity of the 4-aminophenyl cation, provide insights into their potential applications in photochemistry. These studies contribute to understanding the photostability and photoinduced reactions of complex organic molecules, which are essential in materials science and photopharmacology (Guizzardi et al., 2001).
Central Nervous System Agents
Research on analogues of similar structures, focusing on their synthesis and evaluation as potential central nervous system agents, indicates the compound's relevance in neuroscience and pharmacology. These studies aim to develop new therapeutic agents for treating neurological disorders (Martin et al., 1981).
Antiepileptic Activity
Compounds derived from limonene and citral, structurally related to the query compound, have been investigated for their antiepileptic activity. Such research demonstrates the potential of these compounds in developing new anticonvulsant drugs, emphasizing their importance in medicinal chemistry (Rajak et al., 2013).
Propriétés
IUPAC Name |
4-[[anilino(phenyl)methyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N2O2P/c1-23(2)29-21-16-24(3)22-30(29)35-36(34,28-19-17-27(18-20-28)33(4)5)31(25-12-8-6-9-13-25)32-26-14-10-7-11-15-26/h6-15,17-20,23-24,29-32H,16,21-22H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEZYCKLKRRERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=CC=C3)NC4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)
![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2550838.png)
![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)


